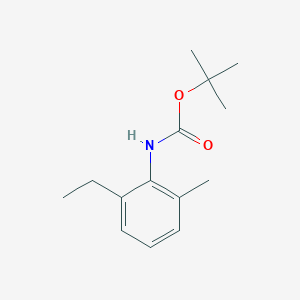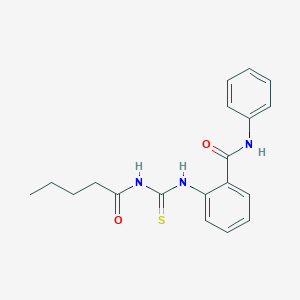
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide, also known as PB28, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PB28 belongs to the class of benzamide derivatives and has a molecular weight of 426.6 g/mol.
Mecanismo De Acción
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide exerts its therapeutic effects by binding to the sigma-2 receptor, which is overexpressed in cancer cells and activated immune cells. This binding leads to the induction of apoptosis or programmed cell death in cancer cells and the suppression of inflammation in activated immune cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide also modulates the activity of various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can also inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can modulate the activity of various neurotransmitters and receptors in the brain, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.
Direcciones Futuras
There are several future directions for the study of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide. One area of research is the development of more potent and selective sigma-2 receptor ligands that can be used in the treatment of various diseases. Another area of research is the investigation of the potential synergistic effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide with other drugs or therapies. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide and its potential use in the treatment of neurodegenerative disorders.
Métodos De Síntesis
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with pentanoyl chloride, followed by the reaction with thiourea and phenyl isocyanate. The final product is obtained after purification using chromatographic techniques.
Aplicaciones Científicas De Investigación
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has also been studied for its anti-inflammatory effects, which can help in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C19H21N3O2S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-2-3-13-17(23)22-19(25)21-16-12-8-7-11-15(16)18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,20,24)(H2,21,22,23,25) |
Clave InChI |
QTMNGSXXKPRAJT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



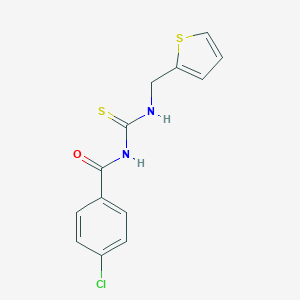
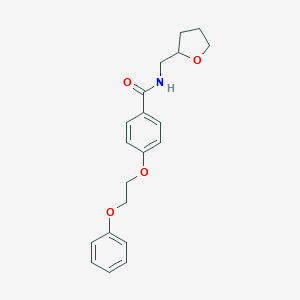
![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
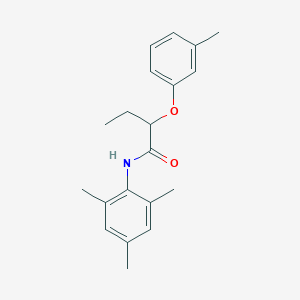
![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
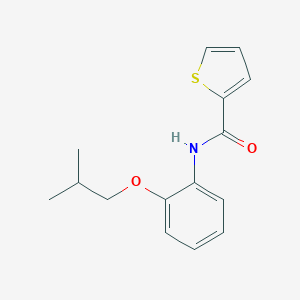
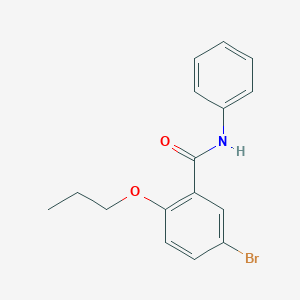
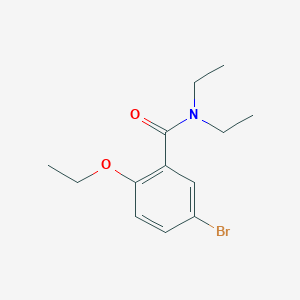
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)
